A Comprehensive Technical Guide to Benzyl Decanoate (CAS: 42175-41-7)
A Comprehensive Technical Guide to Benzyl Decanoate (CAS: 42175-41-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Benzyl decanoate (CAS Number: 42175-41-7), a phenylmethyl ester of decanoic acid. It is intended to serve as a core reference for professionals in research and development, offering detailed information on its chemical properties, synthesis, analytical methods, and potential applications.
Core Chemical and Physical Properties
Benzyl decanoate, also known as Benzyl caprate or Phenylmethyl decanoate, is a colorless, oily liquid.[1][2] It is characterized by a very faint, fatty-waxy, and remotely floral odor.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 42175-41-7 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₆O₂ | [1][4] |
| Molecular Weight | 262.387 g/mol | [1][4] |
| Boiling Point | 345 °C | [1] |
| Density | 0.956 g/cm³ | [1] |
| Flash Point | 109.44 °C (229.00 °F) (Closed Cup) | [3] |
| Appearance | Colorless oily liquid | [1] |
| Synonyms | Benzyl caprate, Decanoic acid benzyl ester, Phenylmethyl decanoate | [1][2][4] |
Synthesis and Analysis Workflows
The production and quality control of Benzyl decanoate involve standard organic chemistry and analytical procedures. The following diagrams illustrate the typical workflows for its synthesis and subsequent analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific results. The following sections provide established protocols for the synthesis and analysis of Benzyl decanoate.
Benzyl decanoate is efficiently produced via the direct acid-catalyzed esterification of benzyl alcohol with decanoic acid.[1]
Objective: To synthesize Benzyl decanoate from stoichiometric equivalents of benzyl alcohol and decanoic acid.
Materials:
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Decanoic acid (1.0 eq)
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Benzyl alcohol (1.1 eq)
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Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.02 eq)
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Toluene (as solvent for azeotropic removal of water)
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5% Sodium bicarbonate (NaHCO₃) aqueous solution
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Saturated Sodium chloride (NaCl) aqueous solution (Brine)
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Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
Methodology:
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Reaction Setup: To a round-bottom flask, add decanoic acid, benzyl alcohol, and toluene.
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Catalysis: While stirring, carefully add the catalytic amount of concentrated sulfuric acid.
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Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete (typically 3-5 hours).
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Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
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Water (to remove the bulk of the acid).
-
5% sodium bicarbonate solution (to neutralize any remaining acid; caution, CO₂ evolution).
-
Brine (to break emulsions and begin drying the organic layer).
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by vacuum distillation to yield pure Benzyl decanoate.
GC-MS is a primary analytical technique for confirming the identity and assessing the purity of volatile compounds like Benzyl decanoate.[4]
Objective: To identify Benzyl decanoate and determine its purity in a given sample.
Instrumentation & Materials:
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Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column suitable for esters (e.g., DB-5ms, HP-5ms, or similar).
-
Helium (Carrier Gas).
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Sample of Benzyl decanoate.
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Volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
NIST Mass Spectral Library for compound identification.
Methodology:
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Sample Preparation: Prepare a dilute solution of the Benzyl decanoate sample (~1 mg/mL) in a suitable volatile solvent.
-
GC-MS Method Setup:
-
Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 100°C, hold for 2 minutes. Ramp up to 280°C at a rate of 15°C/minute. Hold at 280°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z. Set ion source and transfer line temperatures (e.g., 230°C and 280°C, respectively).
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Start the data acquisition run. The GC will separate the components of the sample, and the MS will generate mass spectra for the eluting compounds.
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Data Analysis:
-
Identification: Compare the obtained mass spectrum of the major peak with the NIST library. A high match index confirms the identity as Benzyl decanoate.
-
Purity Assessment: Integrate the peak areas in the resulting total ion chromatogram (TIC). The purity is calculated as the percentage of the area of the Benzyl decanoate peak relative to the total area of all peaks.
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Applications and Safety
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Fragrance Industry: Benzyl decanoate has been suggested for use as a fixative in floral fragrance compositions.[1]
-
Research & Development: It is supplied by chemical companies that support the pharmaceutical industry through various stages of drug discovery.[3] In this context, it may serve as a building block for more complex molecules, a non-active ingredient (excipient) in formulations, or as a reference standard.
A specific Safety Data Sheet (SDS) for Benzyl decanoate was not available in the consulted search results. Therefore, handling precautions should be based on structurally similar compounds, such as other benzyl esters (e.g., Benzyl acetate, Benzyl benzoate).[5][6]
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Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents, acids, and bases.[5]
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Toxicity: The toxicological properties have not been fully investigated.[5] Similar compounds can be harmful if swallowed.[6]
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Environmental: Many esters are classified as toxic to aquatic life with long-lasting effects.[6] Avoid release into the environment.[6]
Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. Always consult a specific and current Safety Data Sheet (SDS) for Benzyl decanoate (CAS 42175-41-7) from the supplier before handling.
